molecular formula C18H20O5S B1222725 Equilin sulfate CAS No. 27540-07-4

Equilin sulfate

Cat. No.: B1222725
CAS No.: 27540-07-4
M. Wt: 348.4 g/mol
InChI Key: YJBYRYVLFAUXBJ-HFTRVMKXSA-N
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Description

Prempro-equilin sulfate is a compound that is part of the conjugated estrogens used in hormone replacement therapy. It is derived from the urine of pregnant mares and contains a mixture of estrogen compounds, including equilin sulfate. This compound is primarily used to treat symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Equilin sulfate is synthesized through the extraction of estrogens from the urine of pregnant mares. The process involves the collection of urine, followed by purification and isolation of the estrogenic compounds. The estrogens are then conjugated to sulfate groups to increase their water solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale collection of pregnant mares’ urine, followed by a series of purification steps to isolate the desired estrogenic compounds. These compounds are then chemically modified to form sulfate conjugates, which are used in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Equilin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different estrogenic metabolites, such as estrone, estradiol, and their corresponding sulfate conjugates .

Scientific Research Applications

Equilin sulfate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its origin from pregnant mares’ urine and its specific estrogenic profile. It has a different chemical structure compared to human estrogens, which contributes to its distinct pharmacological properties .

Properties

IUPAC Name

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBYRYVLFAUXBJ-HFTRVMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16680-47-0 (hydrochloride salt)
Record name Equilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30872974
Record name Equilin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27540-07-4
Record name Equilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equilin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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